N-(Methoxymethyl)-N-methylbenzamide

Description

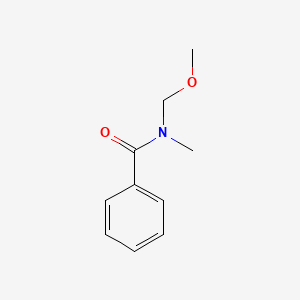

N-(Methoxymethyl)-N-methylbenzamide (CAS: 65000-22-8, Molecular Formula: C₁₀H₁₃NO₂, MW: 179.219) is a benzamide derivative featuring a methoxymethyl (-CH₂OCH₃) and a methyl (-CH₃) group attached to the nitrogen atom. Its structure enables unique reactivity and applications, particularly in organic synthesis and catalysis. The compound is characterized by its dual substituents, which influence electronic and steric properties, making it distinct from simpler benzamides .

Properties

CAS No. |

65000-22-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(methoxymethyl)-N-methylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-11(8-13-2)10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

DISXYEYMSBTIKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(COC)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Methoxymethylation via Manganese-Mediated Borrowing Hydrogen Strategy

Foundation in Primary Amide Functionalization

The manganese(I)-catalyzed methoxymethylation of primary benzamides, as reported by recent studies, provides a foundational framework for analogous reactions. Utilizing methanol as both solvent and methoxymethylating agent, this method operates through an interrupted borrowing hydrogen (IBH) mechanism. Key steps include:

- Dehydrogenation : Mn(I) catalysts activate methanol, liberating formaldehyde (in situ) and dihydrogen.

- Nucleophilic Attack : The generated formaldehyde reacts with the primary amide’s nitrogen, forming an N-methylene intermediate.

- Methoxymethylation : Methanol interrupts the IBH cycle, delivering the methoxymethyl group via conjugate addition.

Reaction Optimization

Optimal conditions for primary amides involve:

- Catalyst : Mn(CO)₅Br (5 mol%) with NNN ligands

- Base : K₂CO₃ (1 equiv)

- Temperature : 130°C in methanol

Substrate scope evaluations demonstrate yields up to 83% for N-(methoxymethyl)benzamide derivatives. However, control experiments reveal incompatibility with secondary amides like N-methylbenzamide, as no product forms under identical conditions.

Challenges in Tertiary Amide Synthesis

The tertiary structure of N-(Methoxymethyl)-N-methylbenzamide introduces steric and electronic barriers absent in primary analogs. Kinetic studies of the Mn-catalyzed system indicate:

- Rate Dependency : First-order kinetics relative to substrate concentration.

- Catalyst Loading : Fractional order (0.67), suggesting complex active species involvement.

These factors necessitate alternative strategies for introducing sequential methyl and methoxymethyl groups.

Precursor Synthesis: N-Methylbenzamide Methodologies

Strategies for Methoxymethyl Group Introduction

Sequential Alkylation Approach

A hypothetical two-step synthesis for the target compound:

Step 1: N-Methylation

Using established protocols (Section 2.1) to prepare N-methylbenzamide.

Step 2: Methoxymethylation

Potential pathways include:

- Electrophilic Alkylation : Methoxymethyl chloride (MOMCl) with strong bases (e.g., NaH). Challenges arise from poor amide nucleophilicity.

- Reductive Amination : Formaldehyde and methanol under hydrogenative conditions. Requires selective imine formation, yet secondary amides lack reactive α-hydrogens.

Catalytic Adaptations of IBH Strategy

Modifying the Mn(I) system (Section 1.1) for secondary amides may involve:

- Ligand Design : Bulky ligands to stabilize transition states accommodating tertiary amines.

- Co-Catalysts : Lewis acids (e.g., Zn(OTf)₂) to polarize the amide carbonyl, enhancing reactivity.

Mechanistic and Kinetic Considerations

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(Methoxymethyl)-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: Research into its pharmacological properties may lead to the development of new drugs. Its structure allows for modifications that can enhance its therapeutic potential.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved can vary, but they often include interactions with cellular proteins and modulation of biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and applications of N-(Methoxymethyl)-N-methylbenzamide and related compounds:

Physical and Chemical Properties

- Solubility : The methoxymethyl group enhances solubility in polar solvents compared to hydrophobic analogs like N-(6-mercaptohexyl)benzamide .

- Crystallinity : Nitro and bromo substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) improve crystallinity due to strong intermolecular interactions, aiding in structural characterization .

Q & A

Basic Research Questions

Q. What established synthetic methods are available for N-(Methoxymethyl)-N-methylbenzamide, and what key factors influence their success?

- Methodology :

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with substituted boronic acids. This method requires optimization of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Cs₂CO₃), and solvents (e.g., acetonitrile) to enhance yield .

- Amide Bond Formation : Employ reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in methanol or acetonitrile to couple carboxylic acids with methoxymethylamine derivatives. Solubility of intermediates and stoichiometric control are critical .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) ensures purity. Monitor by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methoxymethyl (-OCH₂-) and methylamide (-NCH₃) groups. Methoxymethyl protons typically resonate at δ 3.3–3.5 ppm, while methylamide protons appear near δ 3.0 ppm. Aromatic protons show splitting patterns indicative of substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity of this compound?

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF). Higher temperatures may accelerate coupling but risk decomposition .

- Analytical Monitoring : Track reaction progress via HPLC or in situ FTIR. Adjust reagent addition rates if intermediates are unstable .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester water in amidation reactions, reducing hydrolysis side reactions .

Q. What mechanistic insights exist for the alkaline hydrolysis of this compound, and how do they compare to related amides?

- Mechanistic Pathway : Computational studies (e.g., DFT at B3LYP/6-31+G(d,p)) suggest a water-assisted nucleophilic attack on the amide carbonyl, forming a tetrahedral intermediate. The rate-determining step is C-N bond cleavage, influenced by electron-withdrawing substituents .

- Comparative Kinetics : N-Methylbenzamide hydrolyzes faster due to reduced steric hindrance. The methoxymethyl group may slow hydrolysis by donating electrons to the amide, stabilizing the intermediate .

Q. What safety protocols are critical when handling this compound, particularly regarding mutagenicity risks?

- Hazard Assessment : Conduct Ames testing to evaluate mutagenic potential. While structurally similar anomeric amides show low mutagenicity (comparable to benzyl chloride), assume precautionary measures .

- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and aerosol formation .

- Waste Management : Neutralize acidic/basic byproducts before disposal. Follow local regulations for organic waste .

Q. How can discrepancies in catalytic efficiency during coupling reactions involving this compound be systematically investigated?

- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos) to identify optimal combinations. Lower catalyst loadings (≤2 mol%) may reduce costs without sacrificing yield .

- Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates. Compare activation energies (ΔG‡) under varying conditions .

- Computational Modeling : Apply molecular docking or QSAR to predict steric/electronic effects of substituents on catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.